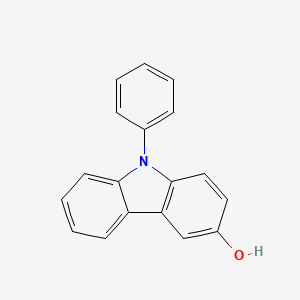

9-Phenyl-9H-carbazol-3-OL

Description

9-Phenyl-9H-carbazol-3-OL (C₂₄H₁₇NO₂) is a carbazole derivative featuring a hydroxyl group at the 3-position and a phenyl substituent at the 9-position. This compound is synthesized via chemo- and regioselective cross-dehydrogenative coupling (CDC) reactions between 3-hydroxycarbazoles and arenols, catalyzed by mesoporous silica-supported oxovanadium . Key characteristics include:

- Melting Point: 257–260°C .

- Spectroscopic Data: Distinct $ ^1H $ NMR peaks at δ 5.33 (s, 1H, -OH) and $ ^{13}C $ NMR signals at δ 152.3 (C-OH) and 141.5 (aromatic carbons) .

- Applications: Potential utility in optoelectronics and organic synthesis due to its planar aromatic structure and hydrogen-bonding capability from the hydroxyl group .

Properties

IUPAC Name |

9-phenylcarbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVSWICDTXVNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)O)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735627 | |

| Record name | 9-Phenyl-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115552-06-2 | |

| Record name | 9-Phenyl-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-carbazol-3-OL typically involves the functionalization of the carbazole ring. One common method is the Friedel-Crafts acylation followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process. The reduction step can be achieved using reducing agents like lithium aluminum hydride, and the hydroxylation is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of 9-Phenyl-9H-carbazol-3-OL may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: 9-Phenyl-9H-carbazol-3-OL can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to form reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the carbazole ring, particularly at the nitrogen atom or the phenyl group. Reagents like halogens or nitro compounds are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives such as 9-Phenyl-9H-carbazol-3-one.

Reduction: Reduced derivatives like 9-Phenyl-9H-carbazol-3-amine.

Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

9-Phenyl-9H-carbazol-3-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of photophysical properties due to its unique electronic structure.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties.

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The compound’s aromatic structure also enables it to participate in π-π stacking interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Thermal Stability : The hydroxyl group in 9-Phenyl-9H-carbazol-3-OL may lower thermal stability compared to alkylated derivatives like 9-hexylcarbazoles .

- Aggregation Behavior : Alkyl chains (e.g., hexyl in 9-hexylcarbazole) reduce aggregation, while rigid substituents (e.g., phenyl or ethynyl) promote π-stacking .

Biological Activity

Overview

9-Phenyl-9H-carbazol-3-OL is a derivative of carbazole, notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its interactions with biological targets that may lead to therapeutic applications.

- Molecular Formula: CHNO

- Molecular Weight: 259.3 g/mol

- CAS Number: 115552-06-2

Synthesis

The synthesis of 9-Phenyl-9H-carbazol-3-OL typically involves:

- Friedel-Crafts Acylation : Functionalization of the carbazole ring.

- Reduction : Using lithium aluminum hydride.

- Hydroxylation : Achieved with oxidizing agents like hydrogen peroxide or potassium permanganate.

Anticancer Properties

Research indicates that 9-Phenyl-9H-carbazol-3-OL exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Fungicidal |

Neuroprotective Effects

Recent studies suggest that 9-Phenyl-9H-carbazol-3-OL may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

The biological activity of 9-Phenyl-9H-carbazol-3-OL is primarily attributed to:

- Hydroxyl Group Interactions : The hydroxyl group at the 3-position allows for hydrogen bonding with biological targets.

- Aromatic Structure : Facilitates π-π stacking interactions, enhancing binding affinity to proteins and nucleic acids.

Case Studies

- Anticancer Study : A study conducted on breast cancer cells revealed that treatment with varying concentrations of 9-Phenyl-9H-carbazol-3-OL led to a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

- Neuroprotection Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.

Q & A

Q. What are the common synthetic routes for 9-Phenyl-9H-carbazol-3-OL and its derivatives?

Methodological Answer: The compound is typically synthesized via Sonogashira coupling and oxidative dimerization . For example, alkylation of 9H-carbazole precursors followed by iodination at specific positions (e.g., 3,6-positions) enables subsequent coupling with arylacetylenes or boronate esters. Key steps include FeCl3-mediated oxidative dimerization and Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical to achieving high yields.

Q. How can researchers characterize the structural and electronic properties of 9-Phenyl-9H-carbazol-3-OL?

Methodological Answer: Characterization involves:

- Single-crystal X-ray diffraction (XRD) using programs like SHELXL for refinement to determine bond lengths, angles, and crystal packing .

- Nuclear Magnetic Resonance (NMR) to confirm substitution patterns (e.g., ¹H/¹³C NMR for alkyl chain integration and aromatic proton assignments) .

- UV-Vis and fluorescence spectroscopy to assess absorption/emission maxima and quantum yields in solution and solid states .

Q. What safety protocols are recommended for handling 9-Phenyl-9H-carbazol-3-OL in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, general precautions for carbazole derivatives include:

- Using personal protective equipment (PPE) (gloves, lab coat, goggles).

- Working in a fume hood to avoid inhalation/contact.

- Storing away from ignition sources due to potential flammability .

- Referencing safety data sheets (SDS) of structurally similar compounds (e.g., 9-Phenylcarbazole) for spill management and first aid .

Advanced Research Questions

Q. How can alkyl chain modifications at the N-position influence the photophysical properties of 9-Phenyl-9H-carbazol-3-OL derivatives?

Methodological Answer: Alkyl chains (e.g., ethyl vs. hexyl) modulate intermolecular interactions and aggregation in the solid state. For instance, longer chains (hexyl) reduce π-π stacking, leading to sharper emission bands (e.g., deep-blue emission at 428 nm) compared to shorter chains (ethyl), which exhibit broader spectra due to excimer formation. Researchers should perform solvatochromic studies and XRD analysis to correlate chain length with emission behavior .

Q. How can contradictions in spectroscopic data (e.g., emission shifts) be resolved during analysis?

Methodological Answer: Discrepancies in emission spectra may arise from:

- Sample purity issues : Validate via HPLC or TLC.

- Aggregation-induced effects : Compare solution vs. solid-state spectra.

- Experimental conditions : Standardize excitation wavelengths and solvent polarity.

Advanced techniques like time-resolved fluorescence or TD-DFT calculations can distinguish between monomeric and aggregated states .

Q. What computational methods are suitable for predicting the optoelectronic properties of 9-Phenyl-9H-carbazol-3-OL?

Methodological Answer:

- Density Functional Theory (DFT) to optimize geometry and calculate HOMO-LUMO gaps.

- Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra and excited-state dynamics.

- Molecular dynamics (MD) simulations to study aggregation behavior in thin films. Validate computational models against experimental XRD and spectroscopic data .

Q. How can crystallographic refinement using SHELXL improve structural analysis of carbazole derivatives?

Methodological Answer: SHELXL refines crystal structures by:

Q. What role does 9-Phenyl-9H-carbazol-3-OL play in designing organic electronic materials?

Methodological Answer: The compound serves as a key intermediate for:

- Electrogenerated chemiluminescence (ECL) materials : Functionalization at the 3,6-positions with electron-withdrawing/donating groups enhances redox stability .

- OLED emissive layers : Its rigid carbazole core improves charge transport, while substituents tune emission color (e.g., deep-blue for display applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.